(Z)-acetaldehyde oxime
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Overview
Description
Acetaldoxime, also known as acetaldehyde oxime or ethanal oxime, is a chemical compound with the formula C₂H₅NO. It is one of the simplest oxime-containing compounds and is widely used in chemical synthesis. Acetaldoxime typically appears as a colorless liquid or a white solid and can form two different needle-like crystal structures. It is known for its pungent odor and high flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldoxime can be synthesized by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base. The use of calcium oxide (CaO) as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions has also been reported to give quantitative yields .
Industrial Production Methods: A green synthesis method involves the ammoximation of acetaldehyde using titanium silicalite-1 (TS-1) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant. This method offers high selectivity and conversion rates, making it suitable for industrial production .
Types of Reactions:
Rearrangement: Heating acetaldoxime in xylene in the presence of nickel (II) acetate or silica gel as a catalyst causes isomerization into acetamide.
Common Reagents and Conditions:
n-Butyllithium: Used for deprotonation in alkylation reactions.
Nickel (II) acetate or silica gel: Catalysts for rearrangement to acetamide.
N-chlorosuccinimide or chlorine gas: Reagents for chlorination reactions.
Major Products:
α-Alkylated (Z)-oximes: From alkylation reactions.
Acetamide: From rearrangement reactions.
Acetonitrile N-oxide: From chlorination reactions.
Scientific Research Applications
Acetaldoxime has a wide variety of applications in scientific research:
Mechanism of Action
The mechanism of action of acetaldoxime involves its conversion to hydroxylamine (NH₂OH) through oxidation by TS-1/H₂O₂. The hydroxylamine then reacts with acetaldehyde to form acetaldoxime. This process is crucial in the ammoximation reaction, where acetaldoxime serves as an intermediate . The reaction follows the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) mechanisms, where NH₃ is first oxidized to NH₂OH, which then reacts with acetaldehyde .
Comparison with Similar Compounds
Methanal oxime (Formaldoxime): Similar in structure but derived from formaldehyde.
Butanal oxime: Derived from butanal and used in similar chemical synthesis processes.
Benzaldoxime: Derived from benzaldehyde and used in the synthesis of various organic compounds.
Uniqueness of Acetaldoxime: Acetaldoxime is unique due to its simple structure and versatility in chemical reactions. It serves as a key intermediate in the synthesis of various compounds and has applications across multiple fields, including chemistry, biology, medicine, and industry .
Properties
CAS No. |
5775-72-4 |
---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
(NZ)-N-ethylidenehydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |
InChI Key |
FZENGILVLUJGJX-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=N\O |
Canonical SMILES |
CC=NO |
boiling_point |
115 °C |
Color/Form |
Needles Two crystalline modifications, alpha-form and beta-form |
density |
0.9656 at 20 °C/4 °C |
flash_point |
Flash point < 22 °C |
melting_point |
45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |
physical_description |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |
solubility |
Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |
vapor_pressure |
7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |
Origin of Product |
United States |
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